N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
The molecule appears to be a multifaceted organic compound, incorporating several heterocyclic motifs, such as triazole, pyrazole, furan, and carboxamide functionalities. These structural elements suggest a molecule designed for high specificity and activity, possibly within the realm of pharmaceuticals or materials science. Compounds with such heterocyclic components are often explored for their potential biological activities or as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex molecules like this one typically involves several key steps: (1) the construction of the heterocyclic cores, such as pyrazole and triazole rings; (2) the introduction of functional groups, including ethoxy, fluoro, and thioether motifs; and (3) the final coupling of these moieties into the complete structure through reactions such as N-alkylation and Suzuki coupling. Each step requires specific reagents, catalysts, and conditions to achieve the desired specificity and yield (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure of such a compound is likely complex, with multiple stereocenters and geometric isomers possible. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating the structure, confirming the configuration of the stereocenters, and understanding the conformational preferences of the molecule in the solid state and solution, respectively. Similar compounds have been analyzed to determine their geometric parameters and intramolecular interactions, which are critical for understanding the molecule's reactivity and physical properties (Köysal et al., 2005).
Chemical Reactions and Properties
Compounds containing furan, triazole, pyrazole, and carboxamide functionalities can undergo a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition. The presence of an ethoxy group suggests susceptibility to hydrolysis under acidic or basic conditions, converting to the corresponding phenol. The thioether linkage could participate in oxidation reactions to form sulfoxides and sulfones, altering the compound's chemical behavior and potentially its biological activity.
Physical Properties Analysis
The physical properties of such a molecule, including solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of both hydrophobic (fluorophenyl and ethoxyphenyl) and hydrophilic (triazole and carboxamide) domains suggests amphiphilic character, which could affect its solubility in various solvents. The crystalline structure, determined by X-ray diffraction, provides insight into the molecule's stability and packing, which are essential for its formulation and application (Kariuki et al., 2021).
properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O4S2/c1-2-41-23-13-11-22(12-14-23)37-28(18-33-30(40)26-5-3-15-42-26)34-35-31(37)44-19-29(39)38-25(20-7-9-21(32)10-8-20)17-24(36-38)27-6-4-16-43-27/h3-16,25H,2,17-19H2,1H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUYKBNRNATQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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